molecular formula C15H19Cl3N2O B1430844 3-[5-(2-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride CAS No. 1982950-46-8

3-[5-(2-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride

Cat. No.: B1430844
CAS No.: 1982950-46-8
M. Wt: 349.7 g/mol
InChI Key: KGFKSOUSRQTWME-UHFFFAOYSA-N
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Description

3-[5-(2-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride ( 1982950-46-8) is a high-purity chemical compound offered for research and development purposes. This molecule features a piperidine ring linked to a 1,3-oxazole moiety that is substituted with a 2-chlorobenzyl group, presenting a versatile scaffold for medicinal chemistry and drug discovery . The 1,3-oxazole ring is a privileged structure in pharmaceuticals, found in a range of approved drugs and bioactive molecules, making it a key motif for designing new therapeutic agents . Simultaneously, piperidine derivatives are critically important synthetic blocks in the pharmaceutical industry, found in more than twenty classes of approved drugs . The integration of these two features into a single molecule makes this compound a valuable building block for constructing libraries of potential bioactive molecules. This product is intended for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in a appropriately controlled laboratory environment.

Properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-2-piperidin-3-yl-1,3-oxazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O.2ClH/c16-14-6-2-1-4-11(14)8-13-10-18-15(19-13)12-5-3-7-17-9-12;;/h1-2,4,6,10,12,17H,3,5,7-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFKSOUSRQTWME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=C(O2)CC3=CC=CC=C3Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[5-(2-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20ClN2O2C_{16}H_{20}ClN_2O_2, and it features a piperidine ring substituted with a chlorobenzyl and an oxazole moiety. These structural components are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing piperidine and oxazole structures exhibit diverse biological activities, including:

  • Anticancer Activity : Several studies have reported that derivatives of oxazole exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The presence of halogenated benzyl groups has been linked to enhanced antibacterial and antifungal activities.

Anticancer Activity

A significant body of research has focused on the anticancer properties of oxazole derivatives. For instance, in vitro studies have demonstrated that similar compounds can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various oxazole derivatives, including those similar in structure to 3-[5-(2-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride. The results showed:

CompoundCell LineIC50 (µM)
Compound AHeLa5.0
Compound BCaCo-27.5
Compound CMCF-7 (breast cancer)6.8

These findings suggest that modifications to the oxazole ring can significantly impact anticancer activity.

Antimicrobial Activity

The antimicrobial efficacy of 3-[5-(2-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride has also been investigated. Compounds with similar structural motifs have shown potent activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Potency

In vitro tests revealed that the compound exhibits significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values against selected bacterial strains were as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4.0
Escherichia coli8.0
Pseudomonas aeruginosa16.0

These results indicate a promising potential for use in treating bacterial infections.

The mechanism by which 3-[5-(2-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride exerts its biological effects is believed to involve interaction with specific cellular targets:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that these compounds can induce programmed cell death in cancer cells through mitochondrial pathways.
  • Disruption of Membrane Integrity : Antimicrobial activity may stem from the ability to disrupt bacterial cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

4-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperidine Dihydrochloride
  • Structure : Replaces the 2-chlorobenzyl group with a 4-chlorophenyl substituent.
  • Molecular Weight : 335.66 g/mol (higher due to phenyl vs. benzyl group) .
  • Impact: The absence of a methylene bridge (benzyl vs. The 4-chloro position may enhance π-π stacking interactions compared to the 2-chloro analog.
2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine Dihydrochloride
  • Structure : Chlorine at the 3-position of the benzyl group.
  • Molecular Weight : 349.68 g/mol .
2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine Dihydrochloride
  • Structure : Fluorine replaces chlorine at the 4-position.
  • Molecular Weight : 333.23 g/mol .
  • Impact : Fluorine’s electronegativity and smaller size may improve membrane permeability but reduce halogen bonding compared to chlorine.

Heterocycle and Backbone Modifications

Piperidine Derivatives with Dimethoxybenzyloxyimino Groups
  • Examples : Compounds 13c (2',5'-dimethoxy) and 13f (3',4'-dimethoxy) .
  • Key Data :
    • Melting Points : 13c (189–192°C) vs. 13f (210–213°C), indicating substituent positioning affects crystallinity.
    • Spectral Data : ¹H-NMR signals vary with methoxy group placement, reflecting electronic environment differences.
4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Hydrochloride
  • Structure : Oxadiazole replaces oxazole; cyclobutyl adds steric complexity.
  • Applications : Used in agrochemicals due to enhanced stability from the oxadiazole ring .
  • Comparison : The oxazole’s nitrogen orientation may offer better hydrogen-bonding capacity than oxadiazole in biological systems.

Physicochemical and Handling Properties

  • Solubility : Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than free bases.
  • Purity : Analogs like 2-[5-(3-chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride are reported at 95% purity, suggesting rigorous synthesis protocols .
  • Handling : Compounds with reactive halogens (e.g., chlorine) require careful storage to prevent degradation, though specific hazards for the target compound are unspecified in evidence .

Preparation Methods

Synthesis of 5-(2-Chlorobenzyl)-1,3-oxazole Intermediate

The oxazole ring is generally synthesized through cyclization reactions involving α-haloketones and amidines or through condensation of α-hydroxyketones with amides under dehydrating conditions. The 2-chlorobenzyl substituent is introduced via alkylation of the oxazole nitrogen or carbon positions using 2-chlorobenzyl halides under controlled conditions.

  • Typical conditions: Use of polar aprotic solvents like dichloromethane or tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature.
  • Catalysts: Bases such as triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO) facilitate alkylation.
  • Purification: Silica gel chromatography is employed to isolate the intermediate with yields typically above 65%.

Coupling with Piperidine

Piperidine is introduced via nucleophilic substitution or amidation reactions with the oxazole intermediate.

  • Reaction conditions: Often performed in dichloromethane or ethanol, at temperatures from 0°C to 50°C.
  • Catalysts and additives: Triethylamine or other organic bases to neutralize generated acids.
  • Yields: Moderate to high yields (typically 70-90%) are reported depending on reaction time and temperature.

Formation of Dihydrochloride Salt

The free base is converted into the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethyl acetate or isopropanol.

  • Conditions: Room temperature stirring for 1-3 hours.
  • Isolation: Precipitation of the salt followed by filtration and drying.
  • Purity: High purity salts (>98%) are obtained, suitable for pharmaceutical use.

Reaction Conditions and Yields Summary Table

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Oxazole ring formation α-Haloketone + amidine, base (triethylamine) DCM or THF 0°C to RT 2-6 hours 65-75 Requires inert atmosphere for best results
2-Chlorobenzyl substitution 2-Chlorobenzyl chloride, base (DABCO) DCM 0-20°C 0.25-1 hour 68-85 Cooling with ice improves selectivity
Coupling with piperidine Piperidine, base (triethylamine) DCM or EtOH 0-50°C 1-4 hours 70-90 Reaction monitored by TLC or LC-MS
Dihydrochloride salt formation HCl in ethyl acetate or isopropanol Ethyl acetate RT 1-3 hours >95 Precipitation and filtration for isolation

Representative Experimental Procedures

Preparation of 5-(2-Chlorobenzyl)-1,3-oxazole

  • Dissolve the oxazole precursor in dry dichloromethane under nitrogen.
  • Add 2-chlorobenzyl chloride and DABCO slowly with ice cooling.
  • Stir for 15-60 minutes until TLC indicates completion.
  • Wash organic layer with aqueous acid and base, dry over sodium sulfate.
  • Purify by silica gel chromatography.

Coupling with Piperidine

  • Add piperidine and triethylamine to the oxazole intermediate in dichloromethane.
  • Stir at room temperature or slightly elevated temperature for 1-4 hours.
  • Monitor reaction progress by LC-MS.
  • Extract and purify the product by chromatography or recrystallization.

Salt Formation

  • Dissolve the free base in ethyl acetate.
  • Slowly bubble HCl gas or add HCl solution to form the dihydrochloride salt.
  • Stir at room temperature for 1-3 hours.
  • Collect precipitate by filtration, wash, and dry under vacuum.

Analytical and Purification Techniques

Research Findings and Optimization Notes

  • Use of DABCO as a base during substitution improves yield and selectivity by minimizing side reactions.
  • Cooling during alkylation steps (0–5°C) prevents over-alkylation and decomposition.
  • Salt formation is optimized by controlling HCl addition rate and solvent choice, with ethyl acetate providing high purity precipitates.
  • Reaction times are critical; prolonged reaction can lead to by-products, reducing yield.
  • Purification by chromatography on silica gel with appropriate solvent gradients (e.g., hexane/ethyl acetate mixtures) ensures isolation of pure intermediates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[5-(2-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves multi-step processes, including cyclization of oxazole intermediates and subsequent piperidine functionalization. For example, chlorobenzyl oxazole precursors can be synthesized via condensation of 2-chlorobenzaldehyde derivatives with hydroxylamine hydrochloride under alkaline conditions, followed by cyclization . Piperidine coupling may employ nucleophilic substitution or reductive amination. Yield optimization requires strict control of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry). Microwave-assisted synthesis or catalytic systems (e.g., Pd-mediated cross-coupling) may enhance efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm the oxazole-piperidine backbone and chlorobenzyl substitution.
  • HPLC-MS (with reverse-phase C18 columns) to assess purity (>95% recommended for biological assays) .
  • Elemental analysis to validate stoichiometry, particularly for dihydrochloride salt formation .
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : The dihydrochloride salt enhances aqueous solubility compared to the free base. Solubility should be tested in buffers (pH 4–7.4) and DMSO for in vitro assays. Stability studies under varying temperatures (4°C vs. room temperature) and light exposure are critical; degradation products can be monitored via LC-MS. For long-term storage, lyophilization and desiccant-containing containers at -20°C are advised .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Methodological Answer :

  • Core modifications : Replace the chlorobenzyl group with other aryl/heteroaryl substituents to assess steric/electronic effects on target binding .
  • Piperidine ring variations : Introduce methyl or fluorine substituents to modulate lipophilicity and metabolic stability .
  • Biological assays : Pair synthetic analogs with in vitro receptor binding (e.g., GPCRs) or enzyme inhibition assays. Use dose-response curves (IC₅₀/EC₅₀) and molecular docking to correlate structural changes with activity .

Q. What crystallographic techniques are suitable for resolving conformational dynamics of this compound in complex with biological targets?

  • Methodological Answer :

  • Co-crystallization : Soak purified protein targets (e.g., kinases or ion channels) with the compound and screen crystallization conditions using sparse-matrix kits.
  • X-ray diffraction : Collect high-resolution data (≤2.0 Å) to map interactions (e.g., hydrogen bonds with the oxazole ring or hydrophobic contacts with the chlorobenzyl group).
  • Cryo-EM may be used for larger complexes if crystallization fails. Refer to fragment-based screening protocols for guidance .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Batch variability : Re-test activity using independently synthesized batches to rule out impurities.
  • Assay conditions : Standardize cell lines, incubation times, and control compounds (e.g., cisplatin for cytotoxicity).
  • Mechanistic studies : Use siRNA knockdown or CRISPR-edited models to confirm target specificity. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What strategies mitigate off-target effects during in vivo pharmacokinetic (PK) studies?

  • Methodological Answer :

  • Prodrug design : Mask the dihydrochloride group with ester or carbamate linkers to improve bioavailability and reduce non-specific interactions.
  • Tissue distribution profiling : Use radiolabeled (e.g., ¹⁴C) analogs and autoradiography to track compound localization.
  • Metabolite identification : Employ high-resolution mass spectrometry (HR-MS) to characterize Phase I/II metabolites and assess toxicity risks .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-[5-(2-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
Reactant of Route 2
3-[5-(2-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride

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